![molecular formula C19H31NO4 B5433381 3-[2-(1-adamantyloxy)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B5433381.png)
3-[2-(1-adamantyloxy)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1-adamantyloxy)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one is a synthetic compound that has been synthesized and studied for its potential applications in scientific research. It is commonly referred to as AOE or AOE-2 and belongs to the class of oxazolidinones. This compound has shown promising results in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of AOE-2 is not fully understood. However, it has been proposed that AOE-2 inhibits the activity of enzymes involved in various metabolic pathways. For example, AOE-2 has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Biochemical and Physiological Effects:
AOE-2 has been shown to have various biochemical and physiological effects. It has been found to decrease the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. AOE-2 has also been shown to modulate the expression of genes involved in inflammation and immune response. In addition, AOE-2 has been found to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using AOE-2 in lab experiments is its broad spectrum of activity. AOE-2 has been shown to be effective against various bacterial and viral strains, as well as cancer cells. Another advantage is its low toxicity, which makes it a safer alternative to other antimicrobial and anticancer agents. However, one limitation of using AOE-2 in lab experiments is its high cost, which can be a barrier to its widespread use.
Future Directions
There are several future directions for the study of AOE-2. One area of research is the development of new synthetic methods for the production of AOE-2, which could lead to a decrease in its cost. Another area of research is the study of the mechanism of action of AOE-2, which could provide insights into its potential applications in various fields of scientific research. In addition, the development of new formulations of AOE-2 could lead to its use in various medical applications, such as wound healing and drug delivery.
Synthesis Methods
The synthesis of AOE-2 involves the reaction of adamantane-1-carboxylic acid with ethylene oxide, followed by the reaction of the resulting product with 2-amino-2-methyl-1-propanol. The final product is obtained by reacting the intermediate with ethyl chloroformate and sodium hydroxide. The synthesis of AOE-2 is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
AOE-2 has been extensively studied for its potential applications in scientific research. It has been shown to possess antimicrobial, antiviral, and anticancer properties. AOE-2 has been found to inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). It has also been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). In addition, AOE-2 has been studied for its potential anticancer properties and has been found to induce apoptosis in cancer cells.
properties
IUPAC Name |
3-[2-(1-adamantyloxy)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO4/c1-4-17(2)18(3,22)20(16(21)24-17)5-6-23-19-10-13-7-14(11-19)9-15(8-13)12-19/h13-15,22H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNDFXKAUYRFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(N(C(=O)O1)CCOC23CC4CC(C2)CC(C4)C3)(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

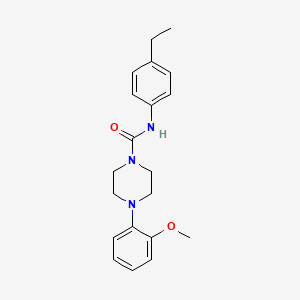
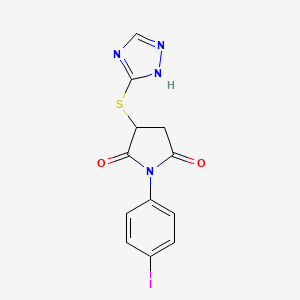
![5-(4-methylbenzylidene)-3-[4-oxo-4-(4-phenyl-1-piperazinyl)butyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433318.png)
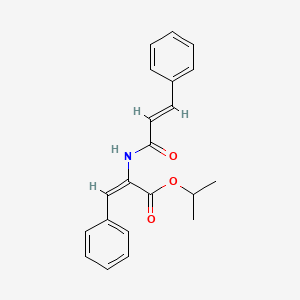
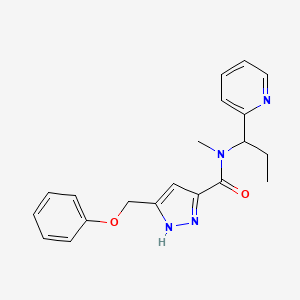
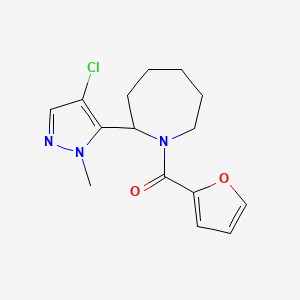
![5-{3-chloro-5-ethoxy-4-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433352.png)
![N-[(1R*,3R*)-3-aminocyclopentyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5433353.png)
![1-(2,3-dimethylphenyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5433361.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5433362.png)

![ethyl 2-(3,5-dichloro-2-hydroxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433374.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5433401.png)
![N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-prolinamide hydrochloride](/img/structure/B5433407.png)